Bleomycin A5 HCl
Overview
Description
Synthesis Analysis
The solid-phase synthesis of Bleomycin A5 and its analogues, incorporating different monosaccharide moieties, has been an important advancement in the mechanistic studies of this compound. This synthesis approach facilitates the exploration of the role of the carbohydrate moiety during RNA cleavage events and contributes to the ongoing studies aiming to enhance the compound's antitumor efficacy while minimizing its toxicity (Thomas et al., 2002).
Molecular Structure Analysis
Bleomycin A5's structure, particularly its copper(II) complexes, has been studied to create air-stable ligands for its Cu(I) and Fe(II) complexes. The synthesis of new bleomycin analogues and the analysis of their copper(II) complexes provide insights into the compound's stability and reactivity, which are essential for its antitumor activity. These structural studies are foundational for developing bleomycin analogues with altered properties for better therapeutic outcomes (Kurosaki et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of Bleomycin A5, especially its ability to mediate DNA and RNA cleavage, is central to its antitumor activity. Studies have shown that Bleomycin A5 can cause mitochondrial-mediated apoptosis in tumor cells by regulating mitochondrial dynamics. This involves the alteration of dynamin-related protein 1 (Drp1), highlighting the compound's impact on cellular mechanisms beyond its genotoxic effects. Understanding these chemical reactions and properties is crucial for harnessing Bleomycin A5's therapeutic potential while mitigating its adverse effects (Wu et al., 2020).
Physical Properties Analysis
Although specific studies on the physical properties of Bleomycin A5 HCl such as solubility, melting point, and stability under various conditions were not directly identified, these properties are fundamental for the compound's formulation and delivery in clinical settings. The physical properties are influenced by the compound's molecular structure and are critical for its efficacy and safety as a therapeutic agent.
Chemical Properties Analysis
The chemical properties of Bleomycin A5, including its interaction with DNA and RNA, cofactor requirements for activity, and ability to induce oxidative damage, are integral to its function as an antitumor agent. The compound's specificity for cleaving DNA and RNA at certain sequences, along with its dependence on metal ions and oxygen for activity, underlines the complex nature of its antitumor mechanism. These properties are the basis for ongoing research aimed at improving the therapeutic profile of Bleomycin A5 (Chen & Stubbe, 2005).
Scientific Research Applications
1. Cancer Treatment and Resistance Mechanisms
Bleomycin A5 HCl is primarily known for its role in cancer treatment. It's effective against lymphomas, testicular carcinomas, and squamous cell carcinomas of the cervix, head, and neck when used in combination with other antineoplastic agents. Research has shown that its uptake is a critical factor influencing its effectiveness. The human carnitine transporter hCT2 (SLC22A16) mediates its uptake, and cells with higher hCT2 expression show increased sensitivity to Bleomycin A5, whereas those with lower or no hCT2 expression demonstrate resistance (Aouida, Poulin, & Ramotar, 2009). Additionally, resistance mechanisms, including cellular uptake and detoxification pathways, have been studied in both yeast and human cells (Aouida & Ramotar, 2010).
2. Molecular Interactions and DNA Damage
Bleomycin A5 HCl's anticancer activity relies on its ability to produce DNA breaks, leading to cell death. Studies have delved into its interaction with DNA, particularly focusing on how it binds and cleaves DNA strands. For instance, research has shown that bleomycin A5 strongly binds to hairpin DNA sequences and enhances double-strand cleavage, which is vital for its anticancer efficacy (Roy & Hecht, 2014).
3. Mitochondrial Dynamics and Apoptosis
Recent studies have explored the effects of Bleomycin A5 on mitochondrial dynamics, particularly in the context of fibroblast apoptosis in nasal polyps. It has been found to suppress Drp1-mediated mitochondrial fission, leading to apoptosis in human nasal polyp-derived fibroblasts (Wu et al., 2020).
4. Signal Transduction Pathways in Apoptosis
Bleomycin A5's effect on signal transduction pathways has been investigated, particularly in relation to its apoptotic effects on tumor cells. Studies have shown that it can enhance apoptosis in oral cancer cell lines when combined with MEK inhibition, offering insights into potential therapeutic opportunities (Yang et al., 2004).
5. Interaction with Noncoding RNAs
There is growing interest in the interaction of Bleomycin A5 with noncoding RNAs, given their role in diseases like cancer. Studies indicate that Bleomycin A5 can target oncogenic noncoding RNAs, potentially offering a new avenue for cancer treatment (Angelbello & Disney, 2018).
Safety And Hazards
Future Directions
Due to the current critical shortage of Bleomycin Sulfate for Injection, USP, 15 units and 30 units per vial in the United States (U.S.) market, Amneal Biosciences is coordinating with the U.S. Food and Drug Administration (FDA) to increase the availability of Bleomycin Sulfate for Injection, USP, 15 units per vial .
properties
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVKJXFKQWUKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90ClN19O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
11116-32-8 (Parent) | |
Record name | Bleomycin A5 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055658474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1477.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bleomycin A5 hydrochloride | |
CAS RN |
55658-47-4 | |
Record name | Bleomycin A5 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055658474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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